Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]-
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Overview
Description
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- is a complex organic compound with the molecular formula C16H32N6O It is characterized by the presence of a phenol group substituted at the 2 and 6 positions with bis(2-aminoethyl)amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- typically involves the reaction of phenol with formaldehyde and bis(2-aminoethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary and secondary amines.
Substitution: Halogenated, nitrated, or sulfonated phenol derivatives.
Scientific Research Applications
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can form complexes with metal ions, which can then participate in catalytic or regulatory processes. The amino groups may also interact with biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
Phenol, 2,6-bis[(dimethylamino)methyl]-: Similar structure but with dimethylamino groups instead of bis(2-aminoethyl)amino groups.
2,6-bis(N,N-bis(2-pyridylmethyl)aminomethyl)-4-tert-butylphenolate: Contains pyridylmethyl groups and a tert-butyl group.
2,6-bis[[bis(2-hydroxyethyl)amino]methyl]-4-nonylphenol: Contains hydroxyethyl groups and a nonyl group.
Uniqueness
Phenol, 2,6-bis[[bis(2-aminoethyl)amino]methyl]- is unique due to its specific substitution pattern and the presence of multiple amino groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
303962-27-8 |
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Molecular Formula |
C16H32N6O |
Molecular Weight |
324.47 g/mol |
IUPAC Name |
2,6-bis[[bis(2-aminoethyl)amino]methyl]phenol |
InChI |
InChI=1S/C16H32N6O/c17-4-8-21(9-5-18)12-14-2-1-3-15(16(14)23)13-22(10-6-19)11-7-20/h1-3,23H,4-13,17-20H2 |
InChI Key |
QTYQMDRECVKARG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)CN(CCN)CCN)O)CN(CCN)CCN |
Origin of Product |
United States |
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